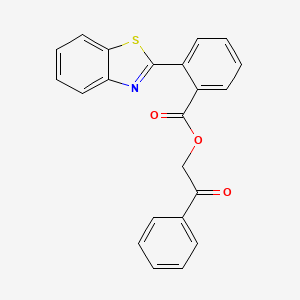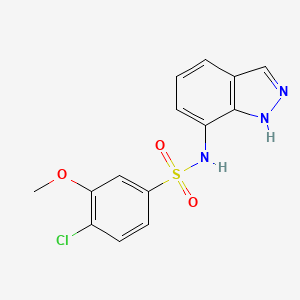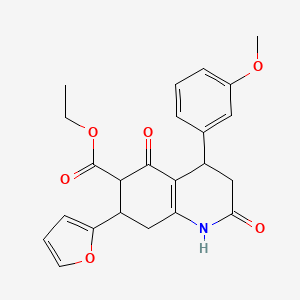![molecular formula C18H26N4O4 B11071491 N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11071491.png)
N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical formula:
- It contains an imidazolidine ring and an amide functional group.
- The compound’s structure includes a phenyl group linked to the imidazolidine ring through an amino-oxoethoxy linker.
- Its systematic name reflects the specific arrangement of atoms in the molecule.
N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide: C18H26N4O4
.Preparation Methods
- The synthesis of this compound involves several steps:
Key Precursor: Start with 2-aminobenzimidazole (1) as the key precursor.
Coupling Reaction: React compound 1 with malononitrile in the presence of pyridine to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2).
Amination Reactions: Compound 2 undergoes various amination reactions with secondary amines (such as piperidine, morpholine, piperazine, and diethanolamine) to yield different acrylonitrile derivatives (3-8).
Hydrazine Behavior: Compound 2 reacts with hydrazine hydrate to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).
Cyclization: Further reactions lead to the formation of 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11) and other related compounds.
Ester Formation: Compound 7 reacts with acetic anhydride to yield ester derivatives (15, 16, 17).
Other Transformations: Additional reactions include the formation of imino derivatives and acylhydrazones (18-26).
Chemical Reactions Analysis
Reactivity: The compound exhibits diverse reactivity due to its functional groups.
Common Reagents: Reactions involve amination, cyclization, and esterification using various reagents.
Major Products: The major products include acrylonitrile derivatives, pyrazole compounds, and dihydropyridazines.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its potential as a bioactive compound or enzyme inhibitor.
Medicine: Assess its pharmacological effects, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other benzimidazole derivatives and their properties.
Remember, this compound’s potential lies in its versatility across various scientific domains.
Properties
Molecular Formula |
C18H26N4O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C18H26N4O4/c1-12-15(22-18(25)20-12)5-3-2-4-6-17(24)21-13-7-9-14(10-8-13)26-11-16(19)23/h7-10,12,15H,2-6,11H2,1H3,(H2,19,23)(H,21,24)(H2,20,22,25) |
InChI Key |
ICCRCCASCBWKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=C(C=C2)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11071410.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11071431.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B11071438.png)
![N-(2,4-Dichlorophenyl)-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea](/img/structure/B11071443.png)
![Dimethyl 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-7-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11071447.png)



![1-[(4-bromophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11071465.png)
![(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11071469.png)


![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11071506.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
